(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472209
InChI: InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m0/s1
SMILES:
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17472209

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name (1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H9F3N2/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2,8H,3,12-13H2/t8-/m0/s1
Standard InChI Key JABXHLFVWSFRKY-QMMMGPOBSA-N
Isomeric SMILES C1=C(C(=CC(=C1F)F)F)[C@H](CN)N
Canonical SMILES C1=C(C(=CC(=C1F)F)F)C(CN)N

Introduction

(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine is a fluorinated organic compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol. This compound belongs to the class of diamines and features a trifluorophenyl group, which contributes to its unique chemical and biological properties. It is identified by the CAS number 1213117-71-5 and has been studied for its potential applications in pharmaceuticals and materials science .

Synthesis and Preparation

The synthesis of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine typically involves:

  • Starting Materials: Fluorinated benzene derivatives and ethylenediamine.

  • Reaction Conditions: Catalytic hydrogenation or reductive amination under controlled conditions.

  • Purification: The product is purified through recrystallization or chromatography to achieve high purity.

This process ensures the retention of the (1R) stereochemistry and minimizes the formation of byproducts .

Applications

4.1 Pharmaceutical Research
The trifluorophenyl group imparts enhanced metabolic stability and lipophilicity, making this compound a candidate for drug discovery:

  • It has been investigated for its potential as a precursor in synthesizing bioactive molecules.

  • The diamine functionality allows it to act as a building block in various pharmaceutical formulations.

4.2 Material Science
Due to its unique electronic properties conferred by the trifluorophenyl group, this compound is explored for:

  • Use in designing advanced polymers.

  • Applications in electronic materials where fluorinated compounds are valued for their thermal stability.

Biological Activity

Although specific biological activities of (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine are not extensively documented, related fluorinated diamines have shown:

  • Antimicrobial activity against bacterial strains.

  • Potential as enzyme inhibitors due to their structural mimicry of natural substrates.

Further research is required to fully elucidate its pharmacological profile .

Comparative Data Table

To understand its relevance better, here is a comparison with related compounds:

Compound NameMolecular FormulaMolecular WeightKey Functional GroupApplication Area
(1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineC8H9F3N2190.17Trifluorophenyl + DiamineDrug precursor
(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamineC8H9F3N2190.17Trifluorophenyl + DiamineEnantiomeric studies
(1R)-1-(3,4-Difluorophenyl)ethane-1,2-diamineC8H10F2N2172.18Difluorophenyl + DiaminePharmaceutical research

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